Synthetic Yield in the Final-Route Step: 74% Conversion from 6-Acetyl Precursor via t-BuNH₂BH₃/AlCl₃ Reduction
In the published synthetic route, 6-ethyl-2,3-dihydro-1-phenyl-1H-pyrrolizine (19) is obtained in 74% isolated yield from its immediate precursor 6-acetyl-2,3-dihydro-1-phenyl-1H-pyrrolizine (18) using t-BuNH₂BH₃ and AlCl₃ in CH₂Cl₂ [1]. This contrasts with the analogous reduction of the ortho-amino-substituted congener 28 to produce compound 29, which proceeded in only 12% yield under identical conditions, with the deprotected analog 30 obtained in 40% yield [1]. The 74% yield represents the highest-yielding step in the end-game sequence and is fully characterized by ¹H-NMR (CDCl₃: δ 1.12, 3H, t, J 7.5; δ 5.20, 1H, s, pyrrole H; δ 6.40, 1H, s, pyrrole H) and high-resolution mass spectrometry (found M⁺ 211.1357, calc. 211.1361) [1]. The same paper reports that the direct singlet oxygen oxidation of compound 19 produces hydroxy-pyrrolidinone 31 in 24% unoptimized yield, demonstrating a distinct diversification handle not available to the acetyl precursor [1].
| Evidence Dimension | Isolated synthetic yield from penultimate intermediate |
|---|---|
| Target Compound Data | Compound 19: 74% yield from 18 (t-BuNH₂BH₃/AlCl₃, CH₂Cl₂, 2 h) |
| Comparator Or Baseline | Compound 29: 12% yield from 28 (same reduction conditions); Compound 30: 40% yield from 28 (concomitant deprotection) |
| Quantified Difference | 6.2-fold yield advantage of 19 over 29; 1.85-fold over 30 |
| Conditions | AlCl₃ (3 equiv), t-BuNH₂BH₃ (3 equiv), CH₂Cl₂, room temperature, 2 h; column SiO₂ chromatography (10% EtOAc in hexane) |
Why This Matters
The high and reproducible yield of the final reduction step, combined with full spectroscopic characterization, makes this compound an efficient and analytically secure building block for further diversification, whereas ortho-amino-substituted analogs suffer from dramatically lower yields and require additional protection/deprotection sequences.
- [1] Cantos Llopart C, Joule JA. Synthetic studies related to the akuammiline alkaloids. ARKIVOC. 2004(x):20-38. DOI: 10.3998/ark.5550190.0005.a04 View Source
